![molecular formula C12H6ClF3N2S B2658672 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile CAS No. 338407-61-7](/img/structure/B2658672.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is a chemical compound with the molecular formula C12H6ClF3N2S . It is a solid substance .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” includes a pyridine ring, a thiophene ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The predicted boiling point of “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile” is 353.3±37.0 °C . Its predicted density is 1.457±0.06 g/cm3 . The predicted pKa value is -1.82±0.39 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
- Alkyne Coupling Reactions : This compound is involved in alkyne coupling reactions mediated by iron(II) complexes, leading to the highly chemo- and regioselective formation of η6-coordinated arene and pyridine complexes. Such reactions provide access to π-arene and -pyridine complexes with significant potential in synthesizing organic electronic materials (Ferré, Toupet, & Guerchais, 2002).
- Polymer Chemistry : The synthesis of oxidized and reduced poly(2,5-di-(-2-thienyl)-pyrrole) through electrochemical methods in acetonitrile showcases the application of similar compounds in conducting polymer chemistry. These studies contribute to the development of novel materials with potential applications in electronics and sensor technology (Brillas, Carrasco, Figueras, Urpí, & Otero, 1995).
Coordination Chemistry and Metal Complexes
- Luminescent Lanthanide Ion Complexes : The creation of thiophene-derivatized pybox and its highly luminescent lanthanide ion complexes underscores the role of such compounds in forming materials with notable photophysical properties. These complexes, which show high luminescence in both solid state and solution, are of interest for applications in lighting, displays, and bioimaging (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Electrochemistry and Electrosynthesis
- Anodic Electrosynthesis and Cathodic Electrodissolution : The study of poly(2,5-di-(2-thienyl)pyrrole) through anodic electrosynthesis and cathodic electrodissolution in acetonitrile presents a new approach to processibility. This research highlights the electrochemical versatility of such compounds, paving the way for innovative methodologies in material synthesis and manipulation (Carrasco, Figueras, Otero, & Brillas, 1993).
Molecular Encapsulation and Network Formation
- Molecular Capsules : The formation of solvent-stabilized molecular capsules from pyrrogallolarenes in acetonitrile underlines the utility of this compound in host-guest chemistry. Such capsules, capable of encapsulating various cations, demonstrate the potential for creating selective sensors and carriers for molecular recognition processes (Shivanyuk, Friese, Döring, & Rebek, 2003).
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2S/c13-9-4-7(12(14,15)16)6-18-11(9)8(5-17)10-2-1-3-19-10/h1-4,6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVWGYPMQITRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
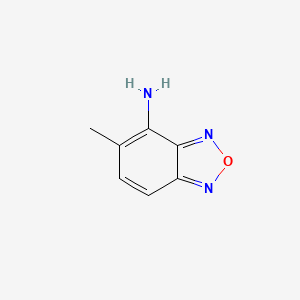
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)

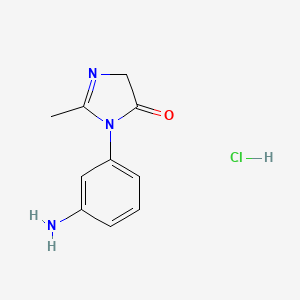
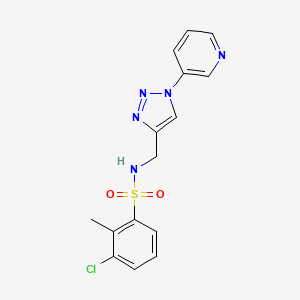
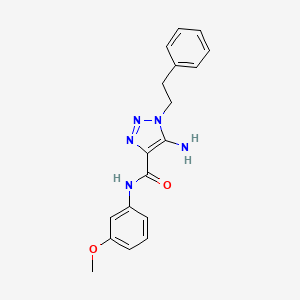
![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
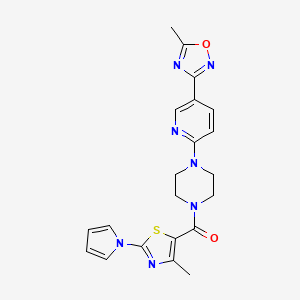
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

